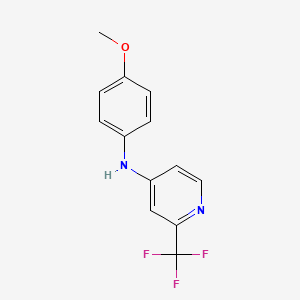

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c1-19-11-4-2-9(3-5-11)18-10-6-7-17-12(8-10)13(14,15)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOVLAWMIBBOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211372 | |

| Record name | N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338393-27-4 | |

| Record name | N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyaniline and 2-chloro-4-(trifluoromethyl)pyridine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like DMF, dichloromethane, and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.

Major Products: The major products depend on the specific reaction but can include various substituted pyridines and phenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related analogs with variations in the heterocyclic core, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Heterocyclic Core Differences

- Pyridine vs. This structural difference may improve target binding in antimicrobial applications .

Substituent Effects

- Trifluoromethyl (-CF₃) : Present in both pyridine and pyrimidine analogs, this group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and enzyme inhibition (e.g., CYP51 in UDO ).

- Methoxyphenyl (-OCH₃) : The position of the methoxy group (para vs. ortho) influences steric and electronic interactions. Para-substitution (as in the target compound) may favor planar conformations for π-π stacking .

Molecular Interactions

- Hydrogen Bonding : Pyrimidine derivatives (e.g., ) exhibit intramolecular N–H···N bonds, stabilizing conformations critical for target binding. The absence of such bonds in pyridine analogs may reduce rigidity .

- Crystal Packing : Weak C–H···O and C–H···π interactions in pyrimidine derivatives () influence solubility and crystallinity, impacting formulation stability .

Biological Activity

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of various biological pathways. This article consolidates findings from diverse studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a methoxyphenyl moiety. This unique arrangement contributes to its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor properties. For instance, derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, including this compound, were evaluated for their cytotoxic effects against several human tumor cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). The results indicated submicromolar GI50 values ranging from 0.19 to 0.41 μM, demonstrating significant cytotoxicity .

Table 1: Cytotoxic Activity Against Human Tumor Cell Lines

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.19 - 0.41 | A549, KB, DU145 |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | 1.55 - 3.00 | Various |

The primary mechanism by which this compound exerts its antitumor effects involves the inhibition of tubulin polymerization. This compound acts similarly to colchicine, a well-known tubulin inhibitor, by binding to the colchicine site on tubulin, thereby preventing microtubule assembly necessary for mitotic spindle formation during cell division .

Inhibition of P-glycoprotein

Notably, the compound has shown potential in overcoming drug resistance associated with P-glycoprotein (P-gp) overexpression in certain cancer cells. In comparative studies, compounds derived from this class demonstrated equal or slightly better potency against paclitaxel-resistant cell lines, suggesting they are not substrates for P-gp and thus may provide therapeutic advantages in resistant cancers .

Additional Biological Activities

Beyond its antitumor effects, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Some derivatives have exhibited promising antimicrobial properties against various bacterial and fungal strains. For example, studies indicated that certain pyridine derivatives showed activity better than standard antibiotics like norfloxacin and fluconazole .

- Anti-inflammatory Effects : Research has also explored the anti-inflammatory potential of related compounds, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of various pyridine derivatives, this compound was among the most potent compounds identified, with effective concentrations significantly lower than those of traditional chemotherapeutics.

- Resistance Mechanism Exploration : A separate study focused on the interaction of this compound with P-glycoprotein in resistant cell lines demonstrated its ability to bypass common resistance mechanisms associated with conventional therapies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, pyrimidine derivatives are synthesized via condensation of intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid with substituted anilines under reflux in ethanol or methanol . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine core to aryl amine), temperature (60–80°C), and solvent polarity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yields can be improved by using catalytic bases like triethylamine to deprotonate reactive sites .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of This compound?

- Methodological Answer :

- X-ray crystallography resolves bond lengths, dihedral angles (e.g., pyrimidine ring vs. aryl substituents), and hydrogen-bonding networks. Intramolecular N–H⋯N bonds (e.g., 2.08 Å) and intermolecular C–H⋯π interactions stabilize the crystal lattice .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects: the trifluoromethyl group causes distinct ¹⁹F shifts (δ -60 to -70 ppm), while methoxyphenyl protons resonate as doublets (δ 6.8–7.2 ppm) .

- IR spectroscopy confirms functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹) .

Q. How can solubility and stability be assessed for this compound in different solvents under experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–12) via UV-Vis spectroscopy. Low solubility in water may require formulation with surfactants (e.g., Tween-80) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Photostability is assessed under UV light (300–400 nm) to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of This compound with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) uses crystal structure coordinates (e.g., PDB IDs) to simulate ligand-receptor binding. Key parameters include van der Waals interactions of the trifluoromethyl group and hydrogen bonding with the methoxyphenyl moiety .

- MD simulations (GROMACS) assess dynamic stability of ligand-protein complexes over 100 ns. Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) influence binding pocket compatibility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing methoxy with chloro groups enhances antifungal activity by 3-fold ).

- Standardized Assays : Use CLSI guidelines for MIC determinations against S. aureus (ATCC 25923) and C. albicans (ATCC 90028). Control for solvent interference (e.g., DMSO ≤1% v/v) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what experimental approaches validate these effects?

- Methodological Answer :

- Lipophilicity : Measure logP values (shake-flask method) to confirm increased hydrophobicity from CF₃ (expected logP increase by ~1.0 unit) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. CF₃ groups reduce oxidative metabolism by CYP3A4 .

Q. What crystallographic evidence supports the role of non-covalent interactions in stabilizing polymorphic forms of this compound?

- Methodological Answer :

- Hydrogen Bonding : Identify N–H⋯N (2.2 Å) and C–H⋯O (2.4 Å) interactions in polymorphs via Hirshfeld surface analysis (CrystalExplorer) .

- Packing Diagrams : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to explain differences in melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.